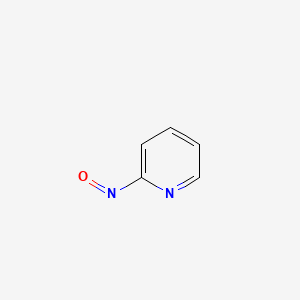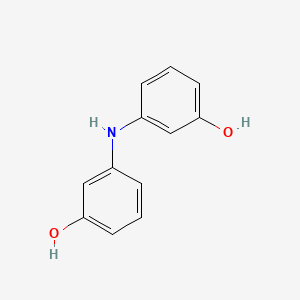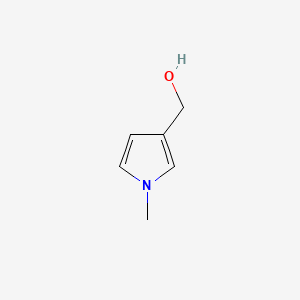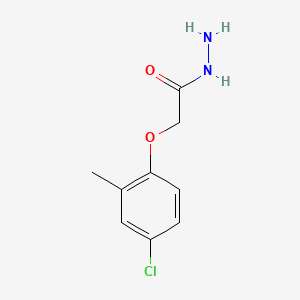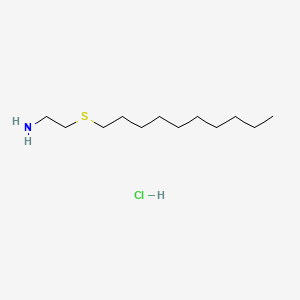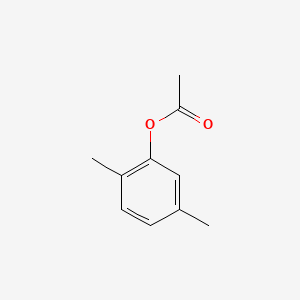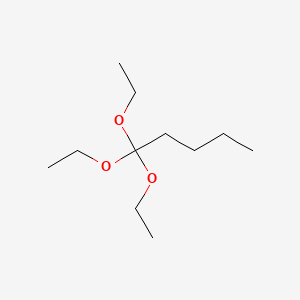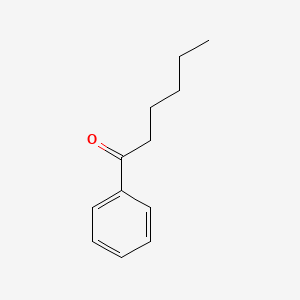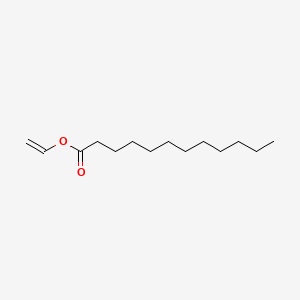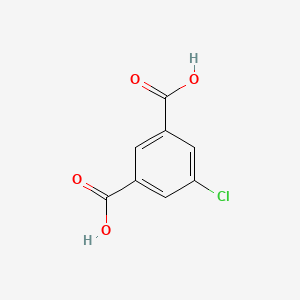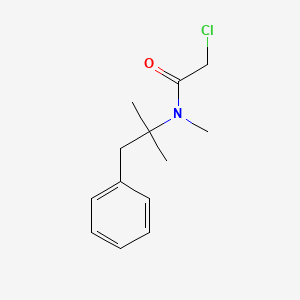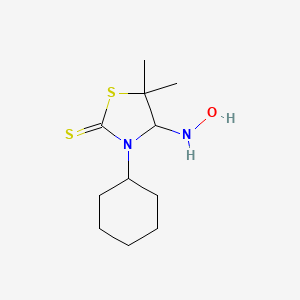
3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate amine under acidic or basic conditions. This step forms the thiazolidine ring.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.
Hydroxyamination: The hydroxyamino group is introduced through a hydroxylamine derivative, often under mild conditions to avoid decomposition of the thiazolidine ring.
Final Thione Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various alkylated or acylated thiazolidine derivatives.
科学的研究の応用
3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the thiazolidine ring can engage in π-π interactions and hydrophobic interactions, stabilizing the compound within the target site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3-Cyclohexyl-4-amino-5,5-dimethyl-1,3-thiazolidine-2-thione: Similar structure but lacks the hydroxyamino group, which may result in different biological activities.
4-(Hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione: Lacks the cyclohexyl group, potentially affecting its hydrophobic interactions and overall activity.
3-Cyclohexyl-5,5-dimethyl-1,3-thiazolidine-2-thione: Lacks both the hydroxyamino and amino groups, which can significantly alter its reactivity and biological properties.
Uniqueness
The presence of both the cyclohexyl and hydroxyamino groups in 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its versatility and potential in scientific research and industrial applications.
特性
IUPAC Name |
3-cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS2/c1-11(2)9(12-14)13(10(15)16-11)8-6-4-3-5-7-8/h8-9,12,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARVXSTVXUJOIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=S)S1)C2CCCCC2)NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
